molecular formula C20H24 B11950240 Biphenylene, octamethyl- CAS No. 72468-75-8

Biphenylene, octamethyl-

Cat. No.: B11950240
CAS No.: 72468-75-8
M. Wt: 264.4 g/mol
InChI Key: AZDASMRCOFAZBW-UHFFFAOYSA-N
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Description

Biphenylene, octamethyl-: is an organic compound characterized by its unique structure, which consists of two benzene rings joined by two bridging bonds, forming a 6-4-6 arene system. This compound is a derivative of biphenylene, where eight hydrogen atoms are replaced by methyl groups. It is a pale, yellowish solid with a hay-like odor and exhibits properties typical of polycyclic aromatic hydrocarbons .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of biphenylene, octamethyl- can be achieved through various methods. One common approach involves the reaction of biphenylene with methylating agents under specific conditions. For instance, the Friedel-Crafts alkylation reaction is often employed, where biphenylene reacts with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods: Industrial production of biphenylene, octamethyl- typically involves large-scale Friedel-Crafts alkylation processes. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Biphenylene, octamethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Biphenylene, octamethyl- is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .

Biology and Medicine: In biological research, biphenylene, octamethyl- is studied for its potential as an anti-cancer agent. Its ability to interact with DNA and inhibit the growth of cancer cells has been a subject of interest .

Industry: The compound finds applications in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its stability and electronic properties make it suitable for use in advanced materials and nanotechnology .

Mechanism of Action

The mechanism of action of biphenylene, octamethyl- involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and function. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, biphenylene, octamethyl- can inhibit specific enzymes involved in cellular processes, further contributing to its biological effects .

Properties

CAS No.

72468-75-8

Molecular Formula

C20H24

Molecular Weight

264.4 g/mol

IUPAC Name

1,2,3,4,5,6,7,8-octamethylbiphenylene

InChI

InChI=1S/C20H24/c1-9-10(2)14(6)18-17(13(9)5)19-15(7)11(3)12(4)16(8)20(18)19/h1-8H3

InChI Key

AZDASMRCOFAZBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C1C)C3=C(C(=C(C(=C23)C)C)C)C)C)C

Origin of Product

United States

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